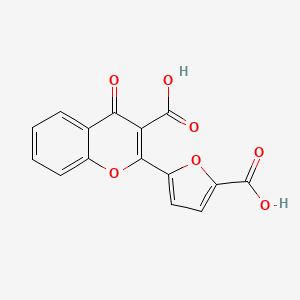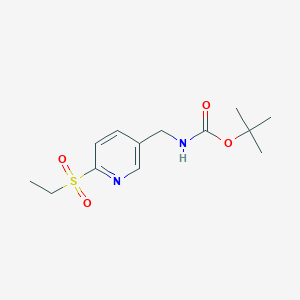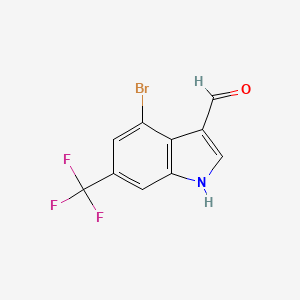
1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one is an organic compound with the molecular formula C17H19ClO2 It is a derivative of naphthalene, featuring a chloro and methoxy substituent on the naphthalene ring, and a hexanone chain attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methoxynaphthalene.
Alkylation: The naphthalene derivative undergoes alkylation with a hexanone precursor under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the alkylation reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Effects: The compound’s effects are mediated through its ability to bind to and alter the function of its molecular targets.
Comparison with Similar Compounds
1-(5-Chloro-6-methoxynaphthalen-2-YL)hexan-1-one can be compared with other similar compounds such as:
1-(5-Chloro-6-methoxynaphthalen-2-YL)ethanone: A shorter chain analog with similar structural features.
1-(5-Chloro-6-methoxynaphthalen-2-YL)propan-1-one: Another analog with a propanone chain.
1-(5-Chloro-6-methoxynaphthalen-2-YL)butan-1-one: A butanone analog with a slightly longer chain.
Uniqueness: this compound is unique due to its specific chain length and the presence of both chloro and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H19ClO2 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-one |
InChI |
InChI=1S/C17H19ClO2/c1-3-4-5-6-15(19)13-7-9-14-12(11-13)8-10-16(20-2)17(14)18/h7-11H,3-6H2,1-2H3 |
InChI Key |
IQZRJHVNYJJDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)


![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)



![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)

